Lipophilicity (LogP) Shift: N3-Methylation Increases LogP by Approximately 0.8 Units vs. Unsubstituted 3,4-Diaminopyridine
The introduction of an N3-methyl group onto the 3,4-diaminopyridine core significantly alters the compound's lipophilicity, a critical parameter governing membrane permeability, oral absorption, and blood-brain barrier penetration in drug development. The predicted LogP for N3-methylpyridine-3,4-diamine is 0.70860 [1], whereas the unsubstituted 3,4-diaminopyridine exhibits a LogP of -0.09 . This represents an increase of approximately 0.8 LogP units, translating to a roughly 6.3-fold increase in octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (LogP, predicted) |
|---|---|
| Target Compound Data | 0.70860 |
| Comparator Or Baseline | 3,4-Diaminopyridine (CAS 54-96-6): -0.09 |
| Quantified Difference | Increase of +0.7986 LogP units |
| Conditions | Predicted values based on fragment-based computational methods; experimental conditions not applicable |
Why This Matters
This enhanced lipophilicity directly influences compound selection for CNS-targeted programs and affects downstream formulation and purification strategies.
- [1] Chemsrc. N3-Methyl-3,4-pyridinediamine (CAS 1796-73-2) Physical Properties: LogP 0.70860. Accessed 2025. View Source
